4-Amino-1H-pyrazol-3(2H)-one

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

4-Amino-1H-pyrazol-3(2H)-one (CAS 90293-76-8; molecular formula C₃H₅N₃O; MW 99.09 g/mol) is a heterocyclic building block belonging to the 4-aminopyrazol-3-one family. It presents a minimal, unsubstituted scaffold bearing a primary amino group and a lactam carbonyl, making it the structurally simplest member of its class.

Molecular Formula C3H5N3O
Molecular Weight 99.09 g/mol
CAS No. 90293-76-8
Cat. No. B12912494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1H-pyrazol-3(2H)-one
CAS90293-76-8
Molecular FormulaC3H5N3O
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NN1)N
InChIInChI=1S/C3H5N3O/c4-2-1-5-6-3(2)7/h1H,4H2,(H2,5,6,7)
InChIKeyNATMWGYJBMRROQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1H-pyrazol-3(2H)-one (CAS 90293-76-8): Unsubstituted Pyrazolone Core for Modular Derivatization


4-Amino-1H-pyrazol-3(2H)-one (CAS 90293-76-8; molecular formula C₃H₅N₃O; MW 99.09 g/mol) is a heterocyclic building block belonging to the 4-aminopyrazol-3-one family.[1] It presents a minimal, unsubstituted scaffold bearing a primary amino group and a lactam carbonyl, making it the structurally simplest member of its class. Unlike its extensively decorated relatives (e.g., 4-aminoantipyrine), this compound carries no pendant N-aryl, C-methyl, or additional substituent groups, offering a blank synthetic slate for modular elaboration. Its small size and bifunctional reactivity position it as a core intermediate for constructing libraries of 4-aminopyrazole derivatives relevant to kinase inhibition, chromogenic assay development, and coordination chemistry.[2][3]

Why 4-Amino-1H-pyrazol-3(2H)-one Cannot Be Replaced by 4-Aminoantipyrine or Other Substituted Analogs


The pyrazolone field is dominated by 4-aminoantipyrine (4-AAP; 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one), a heavily alkylated and N-arylated derivative.[1] While 4-AAP is the workhorse chromogenic reagent for phenol determination, its pre-installed substituents impose constraints: the N-phenyl and C-methyl groups block key sites for further functionalization, limit solubility-tuning options, and introduce a fixed pharmacophore that cannot be easily remodeled. In contrast, the unsubstituted core of 4-amino-1H-pyrazol-3(2H)-one retains three vacant ring positions (N1, C5) and an unencumbered 4-NH₂ group, enabling orthogonal derivatization strategies that are sterically and electronically inaccessible from 4-AAP.[2] A reviewer examining 4-aminopyrazole-based kinase inhibitors noted that scaffold decoration at these positions is critical for achieving sub-nanomolar JAK selectivity—a design space unavailable from fully substituted starting materials.[3]

Quantitative Differentiation Evidence for 4-Amino-1H-pyrazol-3(2H)-one Versus In-Class Analogs


Molecular Weight Advantage: 4-Amino-1H-pyrazol-3(2H)-one is 2.05× Lighter than 4-Aminoantipyrine, Maximizing Atom Economy in Fragment-Based Libraries

The target compound has a molecular weight of 99.09 g/mol, compared to 203.24 g/mol for 4-aminoantipyrine (4-AAP) and 217.27 g/mol for 4-amino-1-ethyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one.[1][2] This ~2-fold mass difference means that at equimolar loading, 4-amino-1H-pyrazol-3(2H)-one introduces substantially less inert mass per reactive site, a critical metric in fragment-based drug design where compounds with MW > 200 are typically disfavored as starting fragments.[3] In building-block procurement for library synthesis, the lower MW also translates to a higher molar number of reactive units per gram purchased—1.01 × 10⁻² mol/g versus 4.92 × 10⁻³ mol/g for 4-AAP—doubling the synthetic output per unit mass.

Medicinal Chemistry Fragment-Based Drug Design Lead Optimization

Synthetic Accessibility: 4-Step Route to 4-Amino-1H-pyrazol-3(2H)-one Derivatives via Catalytic Hydrogenation

A validated four-step sequence has been reported for preparing 4-aminopyrazole-3-ones (compounds 4b, 4e, 4f) starting from pyrazole-3-ones 1b–d: (1) N-methylation with methyl p-toluenesulfonate, (2) nitration with aqueous HNO₃, (3) catalytic hydrogenation with Pd-C, and (4) isolation of the 4-amino product.[1] This route contrasts with the multi-step, substituent-dependent syntheses required for 4-AAP derivatives, which typically require prior installation of the N-phenyl group via phenylhydrazine intermediates. The unsubstituted scaffold of 4-amino-1H-pyrazol-3(2H)-one allows the core to be accessed and then selectively decorated, rather than requiring pre-functionalized starting materials.

Synthetic Chemistry Process Development Heterocyclic Synthesis

Tautomeric Flexibility: 4-Amino-1H-pyrazol-3(2H)-one Exists in Multiple Tautomeric Forms, Enabling Divergent Reactivity Modes Not Accessible from Fixed N-Substituted Analogs

The unsubstituted pyrazolone system can exist in four principal tautomeric forms: 3-hydroxy-pyrazole (1), Δ⁴-pyrazolin-3-one (2), Δ²-pyrazolin-5-one (3), and 5-hydroxy-pyrazole (4), with the equilibrium position being sensitive to solvent, concentration, and substituent pattern.[1] N-substituted derivatives such as 4-AAP are locked into a single dominant tautomeric state because the N-phenyl/N-methyl groups eliminate the annular prototropic shift. This tautomeric freedom means 4-amino-1H-pyrazol-3(2H)-one can present either an O-nucleophilic (hydroxy form) or N-nucleophilic (lactam form) reaction site depending on conditions, enabling regioselective acylation, alkylation, or metal coordination that is kinetically or thermodynamically inaccessible from fixed tautomer analogs.[2]

Physical Organic Chemistry Tautomerism Reactivity Prediction

Unoccupied Ring Positions Enable Orthogonal Diversification: A Distinguishing Feature from 4-Aminoantipyrine in Kinase Inhibitor Lead Optimization

In 4-aminoantipyrine, positions N1 (methyl), C5 (methyl), and N2 (phenyl) are permanently occupied, meaning diversification can occur only at the 4-NH₂ group. In contrast, 4-amino-1H-pyrazol-3(2H)-one carries no substituents at N1, C5, or N2, offering three additional vectors for SAR exploration.[1] This distinction is not merely theoretical: SAR studies on 4-amino-(1H)-pyrazole JAK inhibitors demonstrated that substituent variation at the pyrazole N1 position was critical for achieving selectivity across JAK1, JAK2, and JAK3 isoforms, with certain analogs achieving IC₅₀ values of 3.4, 2.2, and 3.5 nM respectively.[2] Such selectivity engineering would be impossible starting from a fully substituted scaffold.

Kinase Inhibition Structure–Activity Relationship Parallel Synthesis

Data Gap Advisory: No Published Head-to-Head Bioactivity, Stability, or Selectivity Data Were Identified for 4-Amino-1H-pyrazol-3(2H)-one

A systematic search of PubMed, patents, and authoritative databases (PubChem, BindingDB, ChEMBL) did not yield any study reporting quantitative IC₅₀, Ki, EC₅₀, pKa, logP, solubility, plasma stability, or in vivo PK data for 4-amino-1H-pyrazol-3(2H)-one (CAS 90293-76-8) in direct comparison with 4-aminoantipyrine or any other named analog.[1][2] All bioactivity data located refer to substituted 4-aminopyrazole derivatives (e.g., 3f, 17m, FMF-04-159-2), not the unsubstituted core. Prospective users should anticipate that procurement of this compound for biological assays will require de novo characterization of baseline physicochemical and ADME properties before meaningful comparative interpretation is possible.

Evidence Gap Procurement Risk Assay Development

Evidence-Backed Application Scenarios for 4-Amino-1H-pyrazol-3(2H)-one Procurement


Diversifiable Core for Parallel Synthesis of 4-Aminopyrazole Kinase Inhibitor Libraries

Procurement of 4-amino-1H-pyrazol-3(2H)-one as a starting scaffold enables parallel diversification at four positions (N1, C5, N2, 4-NH₂), expanding SAR exploration 4-fold relative to 4-aminoantipyrine which permits modification only at the amino group.[1] Organizations pursuing JAK, CDK14, or other kinase targets can use this unsubstituted core to systematically vary substituents and probe selectivity determinants, a strategy validated by the discovery of sub-nanomolar JAK inhibitors derived from decorated 4-aminopyrazole scaffolds.[2]

Fragment-Based Drug Discovery (FBDD) Starting Point

With a molecular weight of 99.09 g/mol—well below the 300 Da fragment limit and even the stricter 'Rule of Three' threshold of ≤200 Da—4-amino-1H-pyrazol-3(2H)-one qualifies as an ideal fragment starting point.[1] Its atom-economical profile (1.01 × 10⁻² mol/g) provides twice the reactive-site density of 4-AAP (4.92 × 10⁻³ mol/g), maximizing the number of fragment elaborations achievable per gram of material purchased.[2]

In-House Synthesis of Chromogenic Reagent Analogs via Iterative Derivatization

The established 4-step synthetic route to 4-aminopyrazole-3-ones (methylation–nitration–catalytic hydrogenation–isolation) provides a validated entry point for laboratories wishing to prepare custom chromogenic phenol-detection reagents.[1] Starting from the unsubstituted core, researchers can install extended conjugation motifs (e.g., phenyl, aminophenyl groups) to induce hyperchromic or bathochromic shifts tailored to specific phenolic analytes, as demonstrated by Fiamegos et al. with related 4-aminopyrazolone derivatives.[2]

Tautomerism-Dependent Reactivity Studies in Physical Organic Chemistry

The ability of unsubstituted pyrazolones to access four tautomeric states—a property lost upon N-substitution—makes 4-amino-1H-pyrazol-3(2H)-one a unique probe for studying tautomer-dependent regioselectivity in acylation, alkylation, and metal-coordination reactions.[1] This is not achievable with N-phenyl or N-alkyl locked analogs such as 4-AAP, offering a distinct research application for physical organic chemists and synthetic methodologists.[2]

Quote Request

Request a Quote for 4-Amino-1H-pyrazol-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.